3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)-
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Overview
Description
3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- is a chemical compound known for its unique structure and properties It belongs to the class of pyridazinones, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- typically involves the reaction of 6-(4-chlorophenoxy)pyridazin-3(2H)-one with ethylene oxide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 6-(4-methoxyphenoxy)-2-(2-hydroxyethyl)-
- 3(2H)-Pyridazinone, 6-(4-bromophenoxy)-2-(2-hydroxyethyl)-
- 3(2H)-Pyridazinone, 6-(4-fluorophenoxy)-2-(2-hydroxyethyl)-
Uniqueness
The presence of the 4-chlorophenoxy group in 3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Properties
CAS No. |
69024-92-6 |
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Molecular Formula |
C12H11ClN2O3 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
6-(4-chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3-one |
InChI |
InChI=1S/C12H11ClN2O3/c13-9-1-3-10(4-2-9)18-11-5-6-12(17)15(14-11)7-8-16/h1-6,16H,7-8H2 |
InChI Key |
YGIULSBBNNVTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NN(C(=O)C=C2)CCO)Cl |
Origin of Product |
United States |
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